molecular formula C20H24FNO5 B4040404 N-benzyl-4-(4-fluorophenoxy)-N-methyl-1-butanamine oxalate

N-benzyl-4-(4-fluorophenoxy)-N-methyl-1-butanamine oxalate

Cat. No.: B4040404
M. Wt: 377.4 g/mol
InChI Key: DOCCVKNYUZZJGR-UHFFFAOYSA-N
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Description

N-benzyl-4-(4-fluorophenoxy)-N-methyl-1-butanamine oxalate is a useful research compound. Its molecular formula is C20H24FNO5 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.16385103 g/mol and the complexity rating of the compound is 332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Catalysis

Research on compounds with similar chemical structures focuses on the synthesis and potential catalytic properties. For example, studies on imine formation, a reaction essential for creating complex organic molecules, demonstrate the utility of similar compounds in facilitating chemical transformations. This is evident in the work on optimizing the reaction conditions for imine synthesis, highlighting the role of such compounds in enhancing reaction efficiency and selectivity (Rasdi, Harvey, & Phan, 2013).

Materials Science and Polymer Technology

In materials science, the focus has been on developing new materials with improved properties. Fluorene-containing compounds, for instance, have been explored for their potential in creating high-performance polymers. Research on fluorene-based benzoxazines indicates their promising thermal properties and suitability for advanced material applications, suggesting a similar potential for N-benzyl-4-(4-fluorophenoxy)-N-methyl-1-butanamine oxalate in the development of novel polymers with enhanced characteristics (Wang, Wu, Liu, Yang, Bai, Ding, & Yue, 2010).

Biomedical Applications

Although direct biomedical applications of this compound were not found, related research indicates interest in similar compounds for therapeutic purposes. The study of imine compounds for antibacterial activity suggests a potential avenue for investigating the antimicrobial properties of this compound, leveraging its chemical structure for medicinal chemistry applications (Arutyunyan, Akopyan, Akopyan, Stepanyan, Panosyan, & Gevorgyan, 2017).

Environmental Science

Compounds with phenolic and fluorinated components have also been studied for their environmental occurrence and potential impacts. While not directly related, this research contextually supports the importance of understanding the environmental behavior and safety profile of chemically related compounds, underscoring the need for comprehensive studies on this compound in environmental matrices (Liu & Mabury, 2020).

Properties

IUPAC Name

N-benzyl-4-(4-fluorophenoxy)-N-methylbutan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO.C2H2O4/c1-20(15-16-7-3-2-4-8-16)13-5-6-14-21-18-11-9-17(19)10-12-18;3-1(4)2(5)6/h2-4,7-12H,5-6,13-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCCVKNYUZZJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCOC1=CC=C(C=C1)F)CC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.